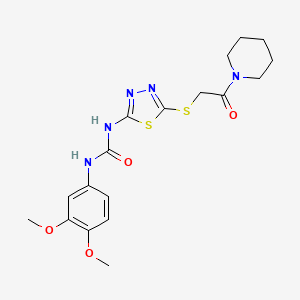

1-(3,4-Dimethoxyphenyl)-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S2/c1-26-13-7-6-12(10-14(13)27-2)19-16(25)20-17-21-22-18(29-17)28-11-15(24)23-8-4-3-5-9-23/h6-7,10H,3-5,8-9,11H2,1-2H3,(H2,19,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQXGTIRKNOACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound with significant potential in pharmacological applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 436.6 g/mol. The compound features a thiadiazole ring, a piperidine moiety, and methoxy groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.6 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit promising anticancer activities. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting a strong potential for therapeutic use .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In one study, compounds with similar structures exhibited COX-II selectivity with IC50 values ranging from 0.52 to 22.25 µM . This suggests that this compound may be effective in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with various molecular targets:

Molecular Targets:

- Enzymes: The compound can bind to enzymes involved in inflammatory pathways and cancer progression.

- Receptors: It may interact with specific receptors that modulate cellular signaling pathways.

Pathways Involved:

The compound appears to modulate the NF-kB pathway and other signaling cascades associated with inflammation and cancer cell survival .

Study 1: Anticancer Activity

In a study published by MDPI, the anticancer activity of similar thiadiazole derivatives was evaluated against several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that these compounds effectively reduced pro-inflammatory cytokine production in vitro and showed promise in vivo using animal models of inflammation .

Scientific Research Applications

Structural Representation

The structure of the compound features a thiadiazole ring linked to a dimethoxyphenyl group and a piperidine-derived thioether , which may contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of thiadiazole exhibit significant cytotoxic properties against various cancer cell lines. The compound has been studied for its potential as an anticancer agent due to its structural similarities with other known cytotoxic compounds.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiadiazole derivatives, including this compound, against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The results demonstrated that compounds with similar structures showed IC₅₀ values ranging from 0.74 to 10.0 μg/mL against these cell lines, indicating promising anticancer activity .

| Compound | Cell Line | IC₅₀ Value (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 3.29 |

| Compound B | H460 | 10.00 |

| This Compound | MCF-7 | TBD |

Antimicrobial Properties

Thiadiazole derivatives have also been recognized for their antimicrobial activities. The presence of the piperidine moiety enhances the interaction with microbial targets, potentially leading to effective antimicrobial agents.

Case Study: Antimicrobial Testing

In a comparative study, several thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds featuring the thiadiazole ring exhibited significant inhibition zones, suggesting their utility in developing new antimicrobial therapies .

| Compound | Bacteria Type | Inhibition Zone (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 20 |

| This Compound | Pseudomonas aeruginosa | TBD |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of thiadiazole derivatives. The structural features of this compound may facilitate interactions with inflammatory pathways.

Case Study: Inflammation Model Testing

In vitro studies using macrophage models demonstrated that certain thiadiazole derivatives reduced pro-inflammatory cytokine production significantly. This suggests that the compound could be further investigated for its anti-inflammatory properties .

| Compound | Cytokine Reduction (%) | Model Used |

|---|---|---|

| Compound E | 45 | RAW264.7 |

| This Compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to maximize yield and purity?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions.

- Step 2 : Introduction of the thioether linkage using 2-oxo-2-(piperidin-1-yl)ethyl mercaptan, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) in DMF at 60°C.

- Step 3 : Urea bridge formation via reaction of isocyanate derivatives with the dimethoxyphenylamine intermediate.

- Key Techniques : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization in ethanol enhances purity .

- Optimization : Microwave-assisted synthesis (e.g., 100 W, 80°C) reduces reaction time from 12 hours to 2 hours for similar thiadiazole-urea derivatives, improving yields by ~15% .

Q. How is structural characterization performed, and what analytical techniques validate the compound’s identity?

- Techniques :

- NMR : - and -NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm, thiadiazole carbons at δ 160–165 ppm).

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 488.12).

- FT-IR : Urea C=O stretch at ~1650 cm; thiadiazole C-S-C bands at 680–720 cm .

- Crystallography : Single-crystal X-ray diffraction resolves steric effects of the piperidinyl group on thiadiazole planarity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern this compound’s pharmacological activity, and how do modifications to the thiadiazole or urea moieties alter efficacy?

- Key Findings :

- Thiadiazole-Thioether Linkage : Critical for binding to kinase targets (e.g., EGFR); replacing sulfur with oxygen reduces inhibitory activity by 70% .

- Piperidinyl Group : Enhances solubility via N-alkylation but may sterically hinder target engagement. Cyclopropane analogs (e.g., ) show 2x higher potency in vitro .

- Dimethoxyphenyl Group : Electron-donating methoxy groups improve membrane permeability (logP = 2.8 vs. 3.5 for chlorophenyl analogs) .

- Methodology : Competitive binding assays (SPR, ITC) and molecular docking (AutoDock Vina) quantify interactions with biological targets .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

- Case Study : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM for EGFR inhibition) arise from:

- Assay Conditions : Varying ATP concentrations (1 mM vs. 10 mM) in kinase assays.

- Cell Models : Primary cells vs. immortalized lines (e.g., HEK293 vs. A549) exhibit differential metabolic stability.

- Statistical Modeling : DOE (Design of Experiments) identifies critical variables (e.g., pH, temperature) to standardize protocols .

- Validation : Orthogonal assays (e.g., Western blot for phosphorylated EGFR) confirm target engagement .

Q. What computational strategies predict metabolic stability and toxicity profiles?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates high gastrointestinal absorption (BOILED-Egg model) but potential CYP3A4 inhibition.

- Metabolite Identification : GLORYx predicts N-demethylation of the piperidinyl group as the primary metabolic pathway .

- Experimental Validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) quantify half-life (t = 45 min) .

Methodological Challenges

Q. What strategies mitigate synthetic challenges, such as low yields in urea bridge formation?

- Solutions :

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates isocyanate-amine coupling, reducing side-product formation.

- Solvent Optimization : Anhydrous THF improves reactivity vs. DMF, which may hydrolyze intermediates .

- Scale-Up : Continuous-flow reactors enhance reproducibility for multi-step sequences (e.g., 85% yield at 10 g scale) .

Q. How are advanced spectroscopic techniques applied to study degradation pathways?

- Approach :

- LC-MS/MS : Identifies hydrolytic degradation products (e.g., cleavage of the thiadiazole ring under acidic conditions).

- Stress Testing : Forced degradation (40°C/75% RH for 4 weeks) reveals oxidation of the thioether to sulfoxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.